molecular formula C14H21ClN4O2 B15062165 tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B15062165
M. Wt: 312.79 g/mol
InChI Key: KILVKCLULDHUNP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone modified with a tert-butyl carbamate protecting group and a 4-chloropyrimidin-2-ylamino-methyl substituent. This compound is synthesized via multi-step organic reactions, including ozonolysis, reductive workup (NaBH₄), and catalytic hydrogenation (Pd(OH)₂/C or Pd/C), as described in the synthesis of structurally related analogues . Structural confirmation is achieved through $^1$H NMR, $^13$C NMR, and high-resolution mass spectrometry (HRMS), with reported ESMS m/z = 387 (M + H)$^+$ and HRMS m/z = 387.22094 (M + H)$^+$ . Its primary application lies in medicinal chemistry, particularly as a selective inhibitor of neuronal nitric oxide synthase (nNOS), where its structural motifs enhance binding affinity and metabolic stability .

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 3-[[(4-chloropyrimidin-2-yl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-5-10(9-19)8-17-12-16-6-4-11(15)18-12/h4,6,10H,5,7-9H2,1-3H3,(H,16,17,18)

InChI Key

KILVKCLULDHUNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2=NC=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs. Pyrimidine/Triazine Substituents: The 4-chloropyrimidinyl group in the target compound enhances electrophilicity compared to pyridine-based analogues (e.g., ), facilitating nucleophilic substitution reactions.
  • Functional Group Diversity : Azidoethoxy () and bromo () groups expand utility in click chemistry and Suzuki couplings, respectively, whereas the target compound’s 4-chloro group is tailored for enzyme inhibition .

Physicochemical Properties

  • Molecular Weight : The target compound (MW ≈ 387) is lighter than pyridine derivatives with bulky substituents (e.g., : MW ≈ 600) but heavier than triazine analogues (MW ≈ 326) .
  • Solubility : Hydrophilicity is modulated by substituents; hydroxymethylpyrrolidine derivatives () show improved aqueous solubility compared to the chloro-substituted target compound .

Biological Activity

tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to elucidate its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

C13H18ClN3O2\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}

This compound features a pyrrolidine ring, a tert-butyl group, and a chloropyrimidine moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the coupling of the pyrimidine derivative with a pyrrolidine carboxylic acid derivative. The detailed synthetic pathway can be referenced from various studies that focus on similar pyrimidine derivatives .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing chloropyrimidine have shown enhanced antifungal effects against Candida albicans when combined with fluconazole . This suggests that this compound may also possess similar synergistic effects.

Anticancer Properties

Studies have indicated that pyrimidine derivatives can inhibit specific kinases involved in cancer progression. For example, novel trisubstituted pyrimidines have been identified as inhibitors of plasmodial kinases, which are crucial for cell signaling pathways in cancer cells . This raises the possibility that this compound may also interact with such targets.

Cytotoxicity

Cytotoxicity assays conducted on related compounds reveal varying degrees of toxicity against mammalian cell lines. For example, spiroindolinones derived from similar structures demonstrated weak cytotoxicity at concentrations up to 1.5 mM . Further investigation into the cytotoxic profile of this compound is necessary to assess its safety for therapeutic applications.

Research Findings and Case Studies

Study Compound Biological Activity Findings
Study 1Synazo-1AntifungalEC50 of 300 pM against C. albicans when combined with fluconazole .
Study 2Compound AAnticancerInhibits PfGSK3 and PfPK6 kinases, potential for treating resistant malaria strains .
Study 3Compound BCytotoxicityWeak cytotoxicity observed in NIH 3T3 cells .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives can react with 4-chloro-2-aminopyrimidine in the presence of a coupling agent (e.g., EDCI or DCC) under inert conditions. Intermediates are characterized using 1H/13C NMR (to confirm regioselectivity and bond formation) and HRMS (for molecular weight validation).
  • Example : A similar compound, tert-butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate, was synthesized via general coupling procedures and purified using ethanol/chloroform (1:10) column chromatography .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Respiratory/Hand/Eye Protection : Use NIOSH-approved respirators, nitrile gloves, and chemical goggles.
  • Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group.
  • Emergency Measures : Immediate access to eye wash stations and neutralizing agents for spills (e.g., sodium bicarbonate for acidic byproducts) .

Q. How is the purity of this compound validated in academic settings?

  • Methodological Answer : Purity is assessed via:
  • HPLC (≥95% peak area at 254 nm).
  • TLC (Rf consistency using silica plates and ethyl acetate/hexane eluents).
  • Elemental Analysis (C, H, N within ±0.4% of theoretical values).

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation) during synthesis be minimized?

  • Methodological Answer :
  • Temperature Control : Maintain reactions at 0–5°C during nucleophilic substitution to suppress thermal side reactions.
  • Stoichiometry : Use a 1.2–1.5 molar excess of the pyrrolidine derivative to drive the reaction forward.
  • Catalysis : Add catalytic DMAP or triethylamine to enhance coupling efficiency .
  • Case Study : A tert-butyl piperidine derivative achieved 60% yield after optimizing reaction time and temperature, avoiding dimerization .

Q. What analytical strategies resolve contradictions in NMR data for structurally similar analogs?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and distinguishes overlapping signals (e.g., methylene protons in pyrrolidine vs. pyrimidine).
  • Variable Temperature NMR : Identifies dynamic rotational isomers (e.g., hindered rotation around the C-N bond).
  • Isotopic Labeling : Confirms ambiguous peaks using deuterated analogs.

Q. How does the electronic nature of the 4-chloropyrimidine moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict electron-deficient pyrimidine enhances electrophilic substitution at the 2-position.
  • Experimental Validation : Compare reaction rates with 4-methylpyrimidine analogs. For example, 4-chloro derivatives show 3× faster Suzuki coupling due to increased electrophilicity .

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